N-methyl-3,3-diphenylcyclobutan-1-amine
Description
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-methyl-3,3-diphenylcyclobutan-1-amine |
InChI |
InChI=1S/C17H19N/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
InChI Key |
KWUNKNJXJFKGEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Hydrogenation Route
Step 1: Synthesis of Diphenylpropionitrile Intermediate
- Reactants: Cinnamonitrile (Cinnamyl nitrile) and benzene.
- Reaction: Friedel-Crafts alkylation catalyzed by aluminum chloride (AlCl₃).
- Outcome: Formation of 3,3-diphenylpropionitrile (Formula: C₁₆H₁₃N).
| Parameter | Details |
|---|---|
| Catalyst | AlCl₃ |
| Solvent | Benzene |
| Temperature | 0–25°C (initial), then reflux |
Notes: This method avoids corrosive and environmentally hazardous reagents like thionyl chloride, improving safety and reducing pollution.
Table 1: Friedel-Crafts Alkylation of Cinnamonitrile with Benzene
| Reactant | Equivalents | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Cinnamonitrile | 1 | AlCl₃ | Benzene | 0–25°C | 85–90 |
Step 2: Catalytic Hydrogenation to Diphenylpropylamine
- Reactants: Diphenylpropionitrile.
- Catalyst: Raney nickel or palladium on carbon (Pd/C).
- Conditions: Hydrogen atmosphere (H₂), temperature 50–100°C, pressure 1–5 atm.
- Outcome: Conversion to 3,3-diphenylpropylamine (Formula: C₁₆H₂₁N).
Notes: This step is critical for reducing nitrile to amine efficiently, with typical yields around 80–90%.
Table 2: Catalytic Hydrogenation Parameters
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|
| Pd/C | 80 | 3 | 85 |
Step 3: Ring Closure to Cyclobutane Derivative
- Approach: Intramolecular cyclization of diphenylpropylamine derivatives via photochemical or thermal methods, or via carbocation intermediates under acidic conditions.
- Alternative: Use of diazocyclobutane precursors or cyclization via radical pathways.
| Parameter | Details |
|---|---|
| Solvent | Toluene or dichloromethane |
| Temperature | 80–120°C |
| Duration | 12–24 hours |
Outcome: Formation of the cyclobutane ring with phenyl substitutions at the 3-position.
Notes:
- Cyclization efficiency depends on the reaction conditions; optimization can improve yields up to 70%.
Methylation of the Amino Group
Step 4: Methylation to N-Methyl Derivative
- Reagents: Formaldehyde (or paraformaldehyde) and a methylating agent such as methyl iodide or methyl sulfate.
- Method: Reductive methylation or direct methylation under basic conditions.
| Parameter | Details |
|---|---|
| Reagents | Formaldehyde + NaBH₃CN or methyl iodide |
| Solvent | Methanol or ethanol |
| Temperature | Room temperature to 50°C |
Outcome: Formation of N-methyl-3,3-diphenylcyclobutan-1-amine with yields typically exceeding 85%.
Table 3: Methylation Parameters
| Methylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Formaldehyde + NaBH₃CN | Methanol | Room temp | 88 |
Alternative Route: Using Precursors from Patents
According to patent CN101575297B, an alternative synthesis involves:
- Reacting cinnamyl nitrile with benzene via Friedel-Crafts alkylation.
- Catalytic hydrogenation to diphenylpropylamine.
- Methylation of the amine group.
- Hydrolysis to yield NM-3,3-Diphenylcyclobutan-1-amine.
This method emphasizes the use of less corrosive reagents and simplified operational steps, achieving yields of approximately 85–92%.
Data Tables Summarizing Key Parameters
| Step | Starting Material | Reagents | Catalyst | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cinnamonitrile + Benzene | AlCl₃ | - | 0–25°C, reflux | 85–90 | Friedel-Crafts alkylation |
| 2 | Diphenylpropionitrile | H₂ | Raney Ni / Pd/C | 50–100°C, 1–5 atm | 80–90 | Catalytic hydrogenation |
| 3 | Diphenylpropylamine | Cyclization reagents | Acid or radical conditions | 80–120°C | 60–70 | Ring closure to cyclobutane |
| 4 | Cyclobutane derivative | Formaldehyde / methyl iodide | Base | Room temp | >85 | N-methylation |
Research Discoveries and Innovations
- The development of environmentally friendly routes that avoid hazardous reagents like thionyl chloride and borohydrides has been a focus, as seen in patent CN101575297B.
- Catalytic hydrogenation under mild conditions improves safety and reduces costs.
- The use of Friedel-Crafts alkylation with cinnamonitrile offers a scalable and efficient approach to precursor synthesis.
- Ring closure strategies utilizing photochemical or radical methods have been optimized for higher yields and selectivity.
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine group undergoes alkylation with alkyl halides or epoxides under mild conditions. For example:
-
Reaction with methyl iodide in the presence of a base (e.g., KCO) yields quaternary ammonium salts.
-
Epoxide ring-opening with ethylene oxide produces ethanolamine derivatives.
Key Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| CHI | DCM/THF | 0–25°C | N,N-Dimethyl-3,3-diphenylcyclobutanaminium iodide |
| Ethylene oxide | EtOH/HO | 50–60°C | N-(2-Hydroxyethyl) derivative |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form stable amides. For instance:
-
Benzoyl chloride in pyridine generates N-benzoyl-3,3-diphenylcyclobutanamide.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by HCl elimination. Steric hindrance from the cyclobutane ring slows kinetics compared to linear amines.
Ring-Opening Reactions
The strained cyclobutane ring undergoes acid-catalyzed ring expansion:
-
In concentrated HSO, the ring opens to form a six-membered carbocation intermediate, which stabilizes via hydride shifts or phenyl group participation.
Observed Products :
-
1,2-Diphenylcyclohexane derivatives (major).
-
Minor isomers due to competing rearrangement pathways.
Oxidation Reactions
The tertiary amine is oxidized to an N-oxide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
-
30% HO in acetic acid at 40°C yields N-methyl-3,3-diphenylcyclobutanamine N-oxide.
Stability Note :
The N-oxide derivative is hygroscopic and requires anhydrous storage .
Catalytic Hydrogenation
While the cyclobutane ring itself is unreducible, precursors like 3,3-diphenylcyclobutanenitrile undergo hydrogenation:
Synthetic Relevance :
This step is critical in the multi-stage synthesis of N-methyl-3,3-diphenylcyclobutan-1-amine .
Demethylation and Functionalization
The N-methyl group can be removed via chloroformate-mediated demethylation:
-
Ethyl chloroformate in toluene at reflux selectively cleaves the methyl group, forming a carbamate intermediate . Subsequent hydrolysis with HCl/CHCOOH yields 3,3-diphenylcyclobutanamine .
Mechanistic and Kinetic Considerations
-
Steric Effects : The cyclobutane ring and bulky phenyl groups hinder nucleophilic attack at the amine, necessitating prolonged reaction times for acylation.
-
Acid Stability : The compound resists protonation under weakly acidic conditions (pH > 3) due to electron-donating phenyl groups.
-
Thermal Decomposition : Above 200°C, retro-Diels-Alder-like fragmentation releases styrene and methylamine.
Scientific Research Applications
N-methyl-3,3-diphenylcyclobutan-1-amine's primary application, as documented in available resources, is its role as a psychostimulant drug . While comprehensive data tables and case studies are not available in the provided search results, the information points to its initial development as an antidepressant in the late 1970s .
It's important to note that one search result refers to "N-methyl-3,3-diphenylpropylamine," which is a different compound with applications as an intermediate in the production of lercanidipine, an antihypertensive agent . The method for producing N-methyl-3,3-diphenylpropylamine involves demethylation and hydrolysis of N, N-dimethyl-3,3-diphenylpropylamine . This process uses mild reaction conditions and reactants, allowing for high yield and purity, making it suitable for industrial scale production . Another method involves using cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, then catalytic hydrogenation to convert it into 3,3-diphenylpropylamine, followed by reaction with aldehyde to prepare Schiff base, methylation to obtain methyl quaternary ammonium salt, and final hydrolysis to obtain N-methyl-3,3-diphenylpropylamine . This method avoids the use of thionyl chloride and borohydride, simplifying the operation process and reducing production costs .
Mechanism of Action
The mechanism of action of N-methyl-3,3-diphenylcyclobutan-1-amine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function . The compound may also induce the release of these neurotransmitters, further contributing to its psychostimulant effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of N-methyl-3,3-diphenylcyclobutan-1-amine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₁₇H₁₉N | ~229.34 | Cyclobutane, N-methyl, 3,3-diphenyl | High lipophilicity, ring strain |
| N,N-dimethyl-3,3-diphenylcyclobutan-1-amine | C₁₈H₂₁N | ~243.37 | Cyclobutane, N,N-dimethyl, 3,3-diphenyl | Increased steric hindrance at N |
| N-methyl-3,3-diphenylpropan-1-amine HCl | C₁₆H₂₀ClN | 269.80 | Propane chain, N-methyl, 3,3-diphenyl | Improved solubility (HCl salt) |
| 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine | C₁₁H₁₃FN | 193.23 | Cyclobutane, N-methyl, 4-fluorophenyl | Electron-withdrawing F substituent |
| N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine HCl | C₁₄H₁₉N·HCl | 237.76 | Cyclobutane, N-cyclopropyl, 2-methylphenyl | Cyclopropyl enhances rigidity |
| 3-(3-Chlorophenyl)cyclobutan-1-amine | C₁₀H₁₂ClN | 181.66 | Cyclobutane, 3-chlorophenyl | Lacks N-methyl; Cl increases polarity |
Physicochemical and Reactivity Insights
- Lipophilicity : The diphenyl groups in this compound contribute to higher lipophilicity compared to analogs with single aryl groups (e.g., 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine) .
Key Research Findings
- Substituent Impact : The presence of electron-withdrawing groups (e.g., Cl, F) on aryl rings reduces basicity of the amine nitrogen, while bulky groups (e.g., cyclopropyl) may hinder metabolic degradation .
- Salt Formation : Hydrochloride derivatives (e.g., ) are prevalent in pharmaceutical contexts, enhancing stability and bioavailability .
Q & A
Q. What synthetic methodologies are recommended for preparing N-methyl-3,3-diphenylcyclobutan-1-amine?
The synthesis of this compound can be approached via reductive amination or cyclization strategies. A relevant method involves reacting a cyclobutanone precursor (e.g., 3,3-diphenylcyclobutanone) with methylamine under reducing conditions. For example:
- Reductive Amination : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in a polar solvent (e.g., THF or methanol) at 0–25°C. Monitor reaction progress via TLC or LC-MS.
- Cyclobutane Ring Formation : Employ [2+2] photocycloaddition of diphenylacetylene with a methylamine-containing alkene, though stereochemical control may require chiral catalysts .
Q. How can researchers confirm the structural integrity of this compound?
Characterization should combine spectroscopic and crystallographic methods:
- NMR Analysis : ¹H NMR should show a singlet for the N-methyl group (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR will confirm the cyclobutane ring (sp³ carbons, δ ~25–35 ppm) and methylamine moiety .
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the strained cyclobutane ring .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₉N: m/z 238.1596).
Q. What are the stability considerations for handling this compound?
The compound is likely sensitive to:
- Oxidation : Store under inert gas (N₂/Ar) at –20°C.
- Light/Temperature : Amber glassware and cold storage recommended.
- Moisture : Use anhydrous solvents during synthesis.
Related amines with aromatic substituents show decomposition via radical pathways under prolonged light exposure .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Chiral resolution or asymmetric catalysis is required:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in photocycloaddition reactions to control stereochemistry.
- Kinetic Resolution : Employ lipases or transition-metal catalysts (e.g., Ru or Rh complexes) to separate enantiomers .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to optimize enantiomeric excess (ee).
Q. How should researchers address contradictory spectral data in structural analysis?
Contradictions may arise from dynamic effects (e.g., ring puckering in cyclobutane):
- Variable-Temperature NMR : Perform experiments at –40°C to 80°C to observe conformational locking.
- 2D NMR (COSY, NOESY) : Identify through-space correlations between N-methyl and cyclobutane protons.
- Comparative Studies : Cross-validate with analogs (e.g., N-ethyl derivatives) to isolate spectral contributions .
Q. What computational methods predict the bioactivity of this compound?
Use in silico tools to assess potential targets:
- Molecular Docking (AutoDock Vina) : Screen against GPCRs or monoamine transporters due to structural similarity to psychoactive amines.
- ADMET Prediction (SwissADME) : Evaluate solubility (LogP ~3.5), blood-brain barrier penetration, and cytochrome P450 interactions.
- QSAR Modeling : Correlate substituent effects (e.g., diphenyl groups) with receptor binding affinity .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key issues include:
- Low Yields : Optimize stoichiometry (e.g., excess methylamine) and catalyst loading.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water).
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) before mammalian trials .
Q. How do steric effects influence the reactivity of this compound?
The bulky diphenyl groups restrict access to the amine center:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
